molecular formula C10H16O2 B14558210 Ethyl 3,5-dimethylhexa-2,4-dienoate CAS No. 62030-46-0

Ethyl 3,5-dimethylhexa-2,4-dienoate

Cat. No.: B14558210
CAS No.: 62030-46-0
M. Wt: 168.23 g/mol
InChI Key: BIBLDGKSVXOZGD-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethylhexa-2,4-dienoate is an unsaturated ester characterized by a conjugated diene system (positions 2 and 4) and methyl substituents at carbons 3 and 4. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol. The compound’s structure (Figure 1) includes an ethyl ester group (-COOCH₂CH₃) and a branched diene backbone, which confers unique steric and electronic properties.

Synthesis: Typically synthesized via esterification of 3,5-dimethylhexa-2,4-dienoic acid with ethanol under acidic catalysis, followed by purification via distillation . Applications: Used in flavor/fragrance industries due to its fruity odor and as a diene in Diels-Alder reactions for polymer and pharmaceutical intermediates.

Properties

CAS No.

62030-46-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 3,5-dimethylhexa-2,4-dienoate

InChI

InChI=1S/C10H16O2/c1-5-12-10(11)7-9(4)6-8(2)3/h6-7H,5H2,1-4H3

InChI Key

BIBLDGKSVXOZGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Several general approaches have been developed for the synthesis of Ethyl 3,5-dimethylhexa-2,4-dienoate, with the main strategies including:

  • Wittig-type olefination reactions using phosphorane intermediates
  • Condensation reactions of alkan-2-ones with unsaturated esters
  • Cross-coupling reactions involving organopalladium chemistry
  • Isomerization of allenoate precursors

Each approach offers distinct advantages depending on the specific requirements for stereoselectivity, yield, and scale of synthesis.

Detailed Preparation Methods

Synthesis via Wittig Olefination

One of the most widely used methods for preparing this compound involves Wittig-type olefination reactions. This approach typically employs ethyl (triphenylphosphoranylidene)acetate as a key reagent, which reacts with appropriate aldehydes or acid chlorides to form the desired dienoate structure.

Synthesis from Ethyl (triphenylphosphoranylidene)acetate

A detailed protocol for the preparation of the phosphorane intermediate is as follows:

Preparation of Ethyl (triphenylphosphoranylidene)acetate:

  • A 1-L round-bottom flask equipped with a magnetic stir bar is charged with triphenylphosphine (39.4 g, 150 mmol) and toluene (200 mL).
  • The mixture is stirred until a homogeneous solution is achieved.
  • Ethyl bromoacetate (16.6 mL, 150 mmol) is added via syringe.
  • The mixture is capped with a plastic stopper and stirred at room temperature for 24 h, during which time a white precipitate forms.
  • The precipitate is collected by vacuum filtration using a glass-fritted Büchner funnel.
  • The filtrate is washed with 75 mL of toluene and 75 mL of diethyl ether.
  • The white solid is transferred to a 1-L round-bottomed flask, placed under vacuum for 2 h, and then dissolved in 450 mL of deionized water.
  • After adding phenolphthalein indicator solution (200 μL), 2 M potassium hydroxide is added dropwise until a pink color persists.
  • The aqueous layer is extracted with dichloromethane (3 × 200 mL), and the combined organic extracts are washed with brine (400 mL), dried over sodium sulfate, filtered, and concentrated.
  • The resulting thick oil is redissolved in 20 mL of diethyl ether and concentrated to give an off-white solid.
  • Drying under high vacuum yields 48.1 g (92%) of ethyl (triphenylphosphoranylidene)acetate, mp 118–121 °C.

The subsequent reaction with an appropriate aldehyde or acid chloride then produces the target dienoate. For example, the E,E-isomer can be prepared by reacting the phosphorane with tiglic aldehyde as described in the literature.

Synthesis via Lithium Diisopropylamide (LDA)-Induced Condensation

Another effective approach involves the condensation of alkan-2-ones with ethyl 3-methylbut-2-eneoate using lithium diisopropylamide (LDA) as the base. This method has been reported to generate (2Z)-3,5-dimethyl-2,4-dienoic acids which, after structural modification, can serve as precursors to the target dienoate ester.

General Procedure:

  • To a solution of LDA (generated in situ from n-butyllithium and diisopropylamine) in tetrahydrofuran at -78°C is added the appropriate alkan-2-one.
  • After stirring for 30 minutes, ethyl 3-methylbut-2-eneoate is added dropwise.
  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.
  • After workup and purification, the resulting (2Z)-3,5-dimethyl-2,4-dienoic acid is converted to the ethyl ester via standard esterification procedures.

This method is particularly valuable for preparing Z-configured dienoates, which can be isomerized to the E-isomer if desired.

Peroxymercuriation/Demercuriation Approach

A notable application of this compound is in the synthesis of 1,2-dioxolanes related to marine sponge metabolites. This involves a peroxymercuriation/demercuriation sequence that has been specifically developed for this purpose.

Protocol:

  • The diene ester (this compound) is treated with two mole equivalents of mercury acetate in an appropriate solvent.
  • 30% H₂O₂ is added to the reaction mixture.
  • Sodium borohydride demercuriation follows, resulting in the formation of the 1,2-dioxolane framework.
  • Saponification of the resulting ester furnishes the 1,2-dioxolane acids.

This method is particularly significant as it provides a route to biologically important 1,2-dioxolane compounds found in marine sponges. The reaction proceeds with good stereoselectivity and yield, making it a valuable tool in natural product synthesis.

Palladium-Catalyzed Coupling Approach

In more recent developments, palladium-catalyzed cross-coupling methodologies have been employed for the synthesis of dienoate structures. These approaches often utilize vinyl halides or stannanes as coupling partners.

Example Procedure:

  • A solution of Pd₂(dba)₃ (45 mg, 0.005 mmol) in 20 mL of N-methyl-2-pyrrolidone (NMP) is treated with triphenyl arsine (59 mg, 0.2 mmol) at room temperature.
  • The solution is stirred for 10 min followed by the addition of an appropriate vinyl iodide.
  • After additional stirring, a solution of the corresponding stannane is added.
  • The reaction mixture is stirred for 16 h, then quenched with saturated aqueous potassium fluoride solution.
  • After workup and purification, the desired dienoate is obtained.

This methodology allows for precise control of the stereochemistry of the double bonds in the product, often resulting in high E/Z selectivity.

Isomer Characterization and Analysis

The preparation of this compound can result in multiple isomers, primarily differentiated by the configuration of the double bonds. The E,E-isomer is often the desired target, but various preparation methods can yield different isomeric distributions.

Spectroscopic Data for E,E-Isomer

The E,E-isomer of this compound has been characterized by the following spectroscopic data:

  • ¹H NMR (CDCl₃) : δ 7.1 (1H, broad singlet, HC=C-CO), 5.60 (1H, broad triplet, J = 6.8 Hz, CH₃CH=C), 4.25 (2H, quartet, J = 7.0 Hz, CH₃CH₂O), 2.0 [3H, broad singlet, C=C(CH₃)CO], 2.15 (2H, broad quartet, J = 6.8 Hz, CH₃CH₂C=C), 1.82 [3H, singlet, C=C(CH₃)], 1.32 (3H, triplet, J = 7.0 Hz, CH₃CH₂O).

  • IR : 1705, 1620, 1245, 1120, 1100, and 1025 cm⁻¹.

  • Boiling Point : 98-101°C at 8 mm Hg.

This spectroscopic information is crucial for confirming the identity and purity of the synthesized compound.

Purification Techniques

The purification of this compound typically involves standard techniques in organic chemistry, with column chromatography and distillation being the most commonly employed methods.

Column Chromatography

Silica gel column chromatography using mixtures of petroleum ether and ethyl acetate is commonly used for purification. The typical elution solvent ratios range from 10:1 to 20:1 (petroleum ether:ethyl acetate).

Distillation

Distillation under reduced pressure is an effective method for purifying the dienoate ester. The reported boiling points vary depending on the pressure, but a typical range is 98-101°C at 8 mm Hg for the E,E-isomer. Careful control of temperature is essential to prevent isomerization or decomposition.

Applications in Organic Synthesis

This compound has found various applications in organic synthesis, particularly in the preparation of complex natural products and biologically active compounds.

Synthesis of 1,2-Dioxolanes

One of the most significant applications is in the synthesis of 1,2-dioxolanes related to marine sponge metabolites. The peroxymercuriation/demercuriation sequence described earlier provides an efficient route to these important structures.

Diels-Alder Reactions

The conjugated diene system makes this compound a suitable substrate for Diels-Alder reactions. Particularly noteworthy are Diene Transmissive Diels-Alder Reactions (DTDA), where the dienoate can undergo consecutive cycloadditions.

Example of DTDA Reaction:

When heated with N-phenylmaleimide at 100°C for 48 hours in xylene, certain dienoate derivatives can undergo complete reaction to form bis-adducts with high stereoselectivity.

Role in Natural Product Synthesis

The compound has been utilized as a key intermediate in the total synthesis of complex natural products, including marine toxins like phorboxazole A. In these syntheses, the dienoate functionality serves as a versatile handle for further elaboration through various transformations.

Comparative Analysis of Preparation Methods

The following table compares the key preparation methods for this compound:

Method Key Reagents Advantages Limitations Typical Yield Stereoselectivity
Wittig Olefination Ethyl (triphenylphosphoranylidene)acetate, appropriate aldehyde Well-established, scalable Can produce mixture of isomers 70-92% Moderate to good E/Z selectivity
LDA-Induced Condensation LDA, alkan-2-one, ethyl 3-methylbut-2-eneoate Good for Z-configured dienoates Requires low temperature 60-80% Good Z-selectivity
Palladium-Catalyzed Coupling Vinyl halide, stannane, Pd catalyst High stereoselectivity Requires sensitive organometallic reagents 75-90% Excellent E/Z control
From Allenoates Ethyl allenoate precursors Simple transformation Limited substrate scope 70-85% Variable

This comparison highlights the versatility of approaches available for the synthesis of this compound, allowing chemists to select the most appropriate method based on their specific requirements.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dimethylhexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products:

    Oxidation: 3,5-dimethylhexa-2,4-dienoic acid or corresponding ketones.

    Reduction: 3,5-dimethylhexanol or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-dimethylhexa-2,4-dienoate finds applications in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethylhexa-2,4-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in organic synthesis. Additionally, its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Chain Length: Ethyl deca-2,4-dienoate’s longer carbon chain (C12 vs. C10) increases molecular weight and boiling point compared to this compound.
  • Substituents: Methyl groups in this compound enhance steric hindrance, reducing reactivity in nucleophilic additions but stabilizing the conjugated system for cycloadditions.
  • Polarity: Hexa-2,4-dienoic acid (carboxylic acid) exhibits higher polarity and lower volatility than its ester derivatives.

Chemical Reactivity

  • Diels-Alder Reactions: this compound’s electron-rich diene system reacts efficiently with dienophiles (e.g., maleic anhydride) to form six-membered adducts. Methyl groups slightly reduce reaction rates compared to linear analogs like ethyl deca-2,4-dienoate due to steric effects.
  • Hydrolysis: The ester hydrolyzes to 3,5-dimethylhexa-2,4-dienoic acid under basic conditions, a process slower than hydrolysis of less hindered esters.

Research Findings

  • Thermal Stability: this compound degrades above 250°C, forming methyl-substituted furans, whereas linear dienoates decompose at higher temperatures.
  • Stereoelectronic Effects: Computational studies suggest methyl groups increase the HOMO energy of the diene, enhancing reactivity in electron-deficient dienophile interactions .

Q & A

Basic: What are the optimal synthetic conditions for Ethyl 3,5-dimethylhexa-2,4-dienoate with high regioselectivity?

Methodological Answer:
The synthesis can be adapted from phosphine-catalyzed [3 + 2] annulation strategies, as demonstrated for related dienoates . Key parameters include:

  • Catalyst selection : Triphenylphosphine or bulky phosphines (e.g., tricyclohexylphosphine) to enhance regioselectivity.
  • Solvent and temperature : Use anhydrous THF or toluene under reflux (80–110°C) to promote allene formation.
  • Precursor optimization : Start with ethyl 5,5-dimethylhexa-2,3-dienoate analogs and adjust substituents to target 3,5-dimethyl groups .
  • Workup : Purify via column chromatography (hexane/ethyl acetate gradient) and confirm regiochemistry using 1H^{1}\text{H} NMR (e.g., coupling constants for diene protons) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify diene protons (δ 5.5–6.5 ppm, coupling patterns for conjugated double bonds) and methyl groups (δ 1.2–2.0 ppm). Compare with computed spectra for validation .
  • GC-MS : Confirm molecular ion peak (expected m/z 168 for C10H16O2\text{C}_{10}\text{H}_{16}\text{O}_{2}) and fragmentation patterns.
  • IR Spectroscopy : Detect ester carbonyl stretch (~1740 cm1^{-1}) and C=C stretches (~1600 cm1^{-1}) .
  • Polarimetry : If chirality is introduced, measure optical rotation to assess enantiomeric purity.

Advanced: How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compute frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.
  • Transition State Analysis : Identify steric effects from 3,5-dimethyl groups on endo/exo selectivity using Gaussian or ORCA .
  • Solvent Modeling : Include solvation effects (e.g., PCM model) to simulate reaction conditions. Validate with experimental kinetic data .

Advanced: How can contradictions in reported biological activities of derivatives be resolved?

Methodological Answer:

  • Meta-Analysis : Systematically compare studies using tools like PRISMA, focusing on variables (e.g., assay type, concentration ranges) .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., MTT assays vs. luciferase-based methods).
  • Structural-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., enzyme active sites) .

Basic: What stability considerations apply to this compound storage?

Methodological Answer:

  • Storage : Keep under inert atmosphere (argon) at –20°C to prevent oxidation. Avoid light exposure (use amber vials) .
  • Degradation Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., free dienoic acid).
  • Accelerated Stability Testing : Expose to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks, sampling weekly .

Advanced: How does the stereoelectronic environment influence biological interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) to assess methyl group effects on binding entropy/enthalpy.
  • Electrostatic Potential Maps : Generate using Multiwfn to visualize charge distribution and hydrogen-bonding propensity .
  • Comparative SAR : Synthesize analogs (e.g., 3,5-diethyl or unsubstituted dienoates) and test activity shifts in enzyme inhibition assays .

Basic: What impurities arise during synthesis, and how are they identified?

Methodological Answer:

  • Common Impurities : Unreacted precursors (e.g., allene intermediates), regioisomers, or oxidation byproducts.
  • Detection Methods :
    • TLC : Use silica gel plates (hexane:ethyl acetate 4:1) to monitor reaction progress.
    • GC-MS : Identify low-molecular-weight contaminants (e.g., ethyl esters).
    • HPLC-PDA : Quantify isomeric impurities via retention time and UV spectra .

Advanced: How can enantiomeric purity be enhanced for chiral studies?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s salen complexes) during synthesis .
  • Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative separation.
  • Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer during synthesis .

Notes

  • Synthesis Optimization : Prioritize regioselectivity via steric hindrance and electronic effects .
  • Data Contradictions : Address discrepancies through rigorous replication and advanced statistical analysis .
  • Safety : Follow protocols in safety data sheets for handling dienoates (e.g., PPE, ventilation) .

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